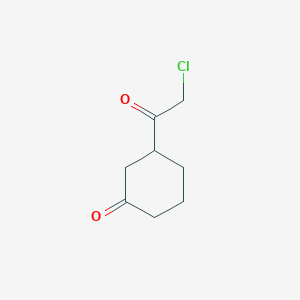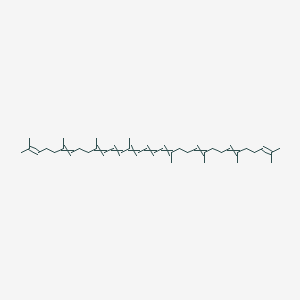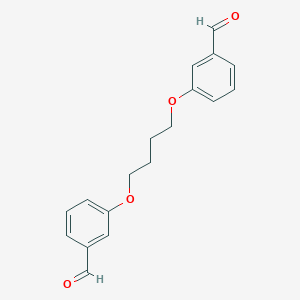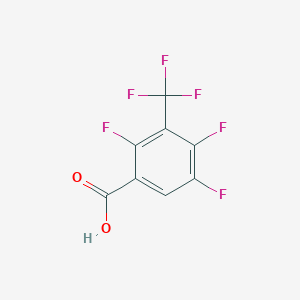
2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid
Overview
Description
2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid, also known as TFB, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. TFB is a highly fluorinated carboxylic acid that can be synthesized using various methods. Its unique chemical structure has led to its use in different research studies, including drug discovery, materials science, and environmental science.
Scientific Research Applications
2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has a wide range of scientific research applications, including drug discovery, materials science, and environmental science. In drug discovery, 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has been used as a starting material for synthesizing various drugs, including antiviral and anticancer agents. In materials science, 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has been used as a building block for synthesizing polymers and liquid crystals. In environmental science, 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has been used as a marker for studying the fate and transport of perfluoroalkyl substances in the environment.
Mechanism Of Action
The mechanism of action of 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid is not fully understood. However, it is known that 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid can act as a ligand for various receptors and enzymes, including peroxisome proliferator-activated receptor alpha (PPARα) and cytochrome P450 enzymes. 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has been shown to activate PPARα, which plays a crucial role in lipid metabolism and inflammation. 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has also been shown to inhibit cytochrome P450 enzymes, which are involved in drug metabolism and detoxification.
Biochemical And Physiological Effects
2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid can induce apoptosis in cancer cells and inhibit the growth of viruses, including hepatitis C virus and human immunodeficiency virus. 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has also been shown to reduce inflammation and oxidative stress in animal models of liver injury and diabetes. However, the effects of 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid on human health are not fully understood, and more research is needed to determine its safety and efficacy.
Advantages And Limitations For Lab Experiments
2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has several advantages for lab experiments, including its high stability, solubility, and reactivity. 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid is also relatively easy to synthesize and purify, making it a useful starting material for various research studies. However, 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has some limitations, including its high cost and potential toxicity. 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid is also a highly fluorinated compound, which can make it difficult to analyze using standard analytical techniques.
Future Directions
There are several future directions for research involving 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid. One direction is to study the effects of 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid on different receptors and enzymes, including PPARα and cytochrome P450 enzymes. Another direction is to investigate the potential use of 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid in drug discovery, particularly for the development of antiviral and anticancer agents. Additionally, more research is needed to determine the safety and efficacy of 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid in humans, as well as its potential environmental impacts. Overall, 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has significant potential for various scientific research applications, and further studies are needed to fully understand its properties and potential.
properties
CAS RN |
118829-14-4 |
|---|---|
Product Name |
2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid |
Molecular Formula |
C8H2F6O2 |
Molecular Weight |
244.09 g/mol |
IUPAC Name |
2,4,5-trifluoro-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H2F6O2/c9-3-1-2(7(15)16)5(10)4(6(3)11)8(12,13)14/h1H,(H,15,16) |
InChI Key |
SUUYTEUAWNNSEE-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)C(=O)O |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)
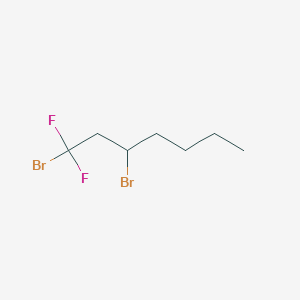
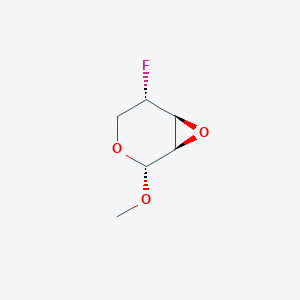
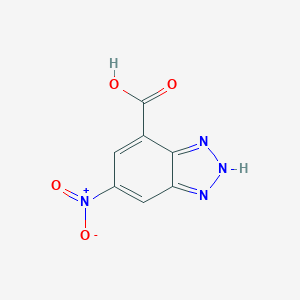
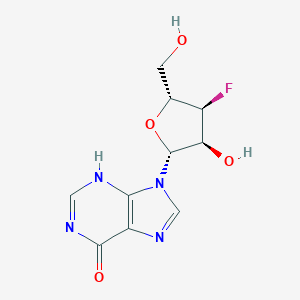

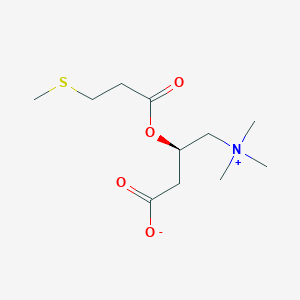
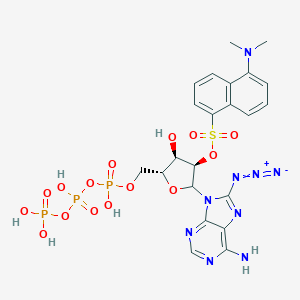
![(1S,3R,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(2R)-5-cyclopropylpentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B58462.png)


